8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C12H15ClN2O2 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a part of the necroptosis signaling pathway, which is a type of programmed cell death .
Mode of Action
This compound interacts with its target RIPK1 by inhibiting its function . This inhibition can mimic elements of the physiological hypoxic response .
Biochemical Pathways
The compound this compound affects the necroptosis signaling pathway . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . The inhibition of RIPK1 by the compound can lead to changes in these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of the necroptosis signaling pathway . This can lead to a decrease in programmed cell death, potentially affecting the progression of various diseases .
Biochemical Analysis
Biochemical Properties
8-(2-Chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of LATS1/2 enzymes, which are crucial in regulating cell proliferation and apoptosis . The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing their normal function. Additionally, this compound has been shown to interact with certain proteins involved in signal transduction pathways, further influencing cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates . Moreover, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of LATS1/2 enzymes, inhibiting their activity and leading to downstream effects on cell proliferation and apoptosis . Additionally, it can activate or inhibit other enzymes and proteins involved in various biochemical pathways, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, indicating its potential for prolonged biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to modulate cellular processes without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including alterations in cell proliferation and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to influence the levels of specific metabolites, thereby affecting overall cellular metabolism . Its interaction with metabolic enzymes can lead to changes in the production and utilization of key metabolites, highlighting its role in modulating metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation within cells are influenced by these interactions, which can affect its overall activity and function . Studies have shown that the compound is efficiently transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within these subcellular structures allows it to interact with specific biomolecules and exert its effects on cellular processes.
Properties
IUPAC Name |
8-(2-chloropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c13-11-9-10(1-4-14-11)15-5-2-12(3-6-15)16-7-8-17-12/h1,4,9H,2-3,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGHBVQUYKWZJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=CC(=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.